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Compound of Interest

2-bromo-N-(5-fluoro-2-
Compound Name:
methylphenyl)acetamide

CAS No.: 1343606-18-7

Cat. No.: B1376161

Get Quote

Executive Summary

2-bromo-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 202865-76-7) is a specialized
electrophilic building block used primarily in medicinal chemistry as a covalent "warhead" or a
precursor for heterocyclic synthesis. Belonging to the class of

-haloacetamides, this compound combines a reactive alkylating center with a specific aromatic
substitution pattern (5-fluoro, 2-methyl) designed to modulate lipophilicity and metabolic
stability in drug candidates.

This guide provides a comprehensive technical analysis of the compound, moving beyond
simple molecular weight values to cover isotopic distribution, synthesis protocols, and quality
control methodologies required for high-stakes drug development environments.

Physicochemical Profile & Molecular Weight
Analysis[1][2]
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In precision chemistry, "molecular weight" is not a single number but a dataset essential for
stoichiometry and mass spectrometry (MS) validation. Because bromine exists as two stable
isotopes (

Br and

Br) in a nearly 1:1 ratio, this compound exhibits a distinct isotopic signature.

Molecular Data Table

Property Value | Description

Molecular Formula

Average Molecular Weight 246.08 g/mol

Monoisotopic Mass (
244.9852 Da
Br)

Monoisotopic Mass (
246.9831 Da
Br)

) 1:1 Doublet (M and M+2 peaks of equal
Isotopic Pattern (MS)

intensity)
Predicted LogP ~1.87 — 2.10 (Lipophilic)
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 2 (Amide O, Fluorine)
Physical State Solid (White to off-white crystalline powder)

Mass Spectrometry Interpretation

For researchers validating this compound via LC-MS:
e Do not look for a single peak at 246.1.

o Expect a doublet: You will observe two major peaks separated by 2 mass units (
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245 and 247 for

) with approximately equal intensity. This is the diagnostic "fingerprint” of a mono-brominated
compound.

Synthesis Protocol

The synthesis of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is a nucleophilic acyl
substitution. It involves the acylation of 5-fluoro-2-methylaniline (CAS 367-29-3) with
bromoacetyl bromide.

Reaction Logic

e Nucleophile: The aniline nitrogen (moderately nucleophilic, hindered by the ortho-methyl
group).

o Electrophile: Bromoacetyl bromide (highly reactive acid halide).

o Base: Required to scavenge the HBr byproduct, preventing protonation of the unreacted
aniline.

Step-by-Step Procedure

e Scale: 10 mmol (approx. 1.25 g of aniline).
o Safety: Bromoacetyl bromide is a lachrymator and corrosive. Perform in a fume hood.

e Preparation: In a dry 100 mL round-bottom flask, dissolve 5-fluoro-2-methylaniline (1.25 g,
10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

o Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine. Cool the mixture to
0°C using an ice bath.

e Acylation: Dropwise add a solution of Bromoacetyl bromide (0.96 mL, 11 mmol) in DCM (5
mL) over 15 minutes.

o Note: Keep temperature <5°C to prevent di-acylation or polymerization.
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e Reaction: Allow to warm to Room Temperature (RT) and stir for 2—3 hours. Monitor via TLC
(30% EtOAc/Hexanes).

o Work-up:
o Wash reaction mixture with 1M HCI (to remove excess amine/base).
o Wash with Sat.

(to neutralize acid).

o Wash with Brine.[1]
o Dry over anhydrous
, filter, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography if
necessary.

Synthesis Workflow Diagram
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Caption: Linear synthesis workflow for the acylation of 5-fluoro-2-methylaniline.

Quality Control & Characterization

To ensure the compound is suitable for biological screening or further synthesis, it must pass
strict QC criteria.

NMR Diagnostics ( NMR, 400 MHz, )
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e Amide NH: Broad singlet, typically

8.0-9.0 ppm.

» Aromatic Region: Three protons. Look for the specific coupling pattern of the fluorine (spin-
spin coupling

).

o The proton ortho to the fluorine will show distinct splitting.
e -Methylene (

-Br): Sharp singlet,

3.9-4.1 ppm.
o Aryl Methyl (

): Singlet,

2.2-2.4 ppm.

QC Decision Tree
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Appearance
White Solid?

LC-MS
Doublet 245/2477?

No (Yellow/Oil)

NMR
CH2 Singlet Present?

No (Wrong Mass)

No (Impurity)

RELEASE REJECT

For Use Repurify

Click to download full resolution via product page
Caption: Quality Control logic gate for validating compound identity and purity.
Applications in Drug Discovery
This molecule is rarely a final drug but serves as a critical intermediate or probe.
e Covalent Inhibitors: The

-bromoacetamide group is a classic "warhead" that reacts irreversibly with Cysteine residues
in proteins. It is used in Targeted Covalent Inhibitor (TCI) design to map binding pockets.

» Heterocycle Synthesis:
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o Reaction with Thioureas

Aminothiazoles.

o Reaction with Amidines

Imidazoles.
o These scaffolds are ubiquitous in kinase inhibitors (e.g., Dasatinib analogs).

o Fragment-Based Screening: The 5-fluoro-2-methyl substitution provides a unique electronic
and steric profile, often used to optimize metabolic stability (blocking the para-position
relative to the amine) and potency.

Safety & Handling
o Hazard Class: Skin Sensitizer (Category 1), Skin Irritant (Category 2).
o Specific Risk: As an alkylating agent, it can modify DNA/proteins. Handle with extreme care.

o Storage: Store at 2—8°C under inert gas (Nitrogen/Argon). Moisture sensitive (hydrolysis
leads to bromoacetic acid).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. benchchem.com [benchchem.com]
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methylphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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